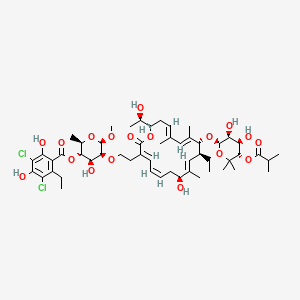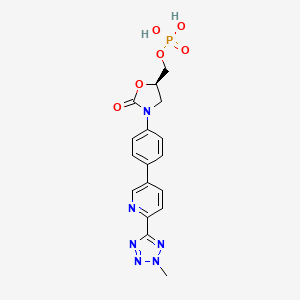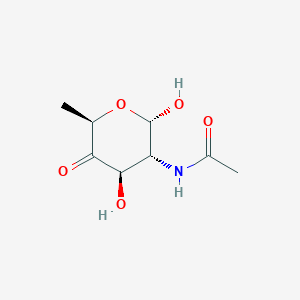
(2S,3R)-cyproconazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R)-cyproconazole is a stereoisomer of cyproconazole, a triazole fungicide widely used in agriculture to protect crops from fungal diseases. This compound is known for its high efficacy in inhibiting the growth of various fungi, making it a valuable tool in crop protection.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-cyproconazole involves several steps, including the formation of key intermediates and the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the use of carbonyl reductase from lactobacillus fermentum to catalyze the asymmetric reduction of 2-chloro-β-ketoester-forming compounds . This method is environment-friendly and suitable for industrial-scale production.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes the preparation of engineering bacteria containing the necessary enzymes, followed by the reduction reaction in the presence of glucose dehydrogenase and other cofactors .
化学反応の分析
Types of Reactions
(2S,3R)-cyproconazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, often in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
(2S,3R)-cyproconazole has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of stereoselective synthesis and chiral catalysis.
Biology: Investigated for its effects on fungal cell membranes and its potential as a fungicide.
Medicine: Explored for its potential antifungal properties in treating fungal infections.
Industry: Utilized in the development of new fungicides and crop protection agents
作用機序
The mechanism of action of (2S,3R)-cyproconazole involves the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a key component of fungal cell membranes. By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death .
類似化合物との比較
Similar Compounds
(2S,3R)-3-methylglutamate: Another stereoisomer with similar stereochemistry but different biological activity.
(2S,3R)-2-chloro-3-hydroxy ester: Shares similar synthetic routes and reaction conditions.
Uniqueness
(2S,3R)-cyproconazole is unique due to its high efficacy as a fungicide and its specific mechanism of action targeting lanosterol 14α-demethylase. This makes it particularly effective in controlling a wide range of fungal pathogens in agriculture.
特性
CAS番号 |
138604-74-7 |
|---|---|
分子式 |
C15H18ClN3O |
分子量 |
291.77 g/mol |
IUPAC名 |
(2S,3R)-2-(4-chlorophenyl)-3-cyclopropyl-1-(1,2,4-triazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C15H18ClN3O/c1-11(12-2-3-12)15(20,8-19-10-17-9-18-19)13-4-6-14(16)7-5-13/h4-7,9-12,20H,2-3,8H2,1H3/t11-,15+/m1/s1 |
InChIキー |
UFNOUKDBUJZYDE-ABAIWWIYSA-N |
異性体SMILES |
C[C@H](C1CC1)[C@@](CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O |
正規SMILES |
CC(C1CC1)C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


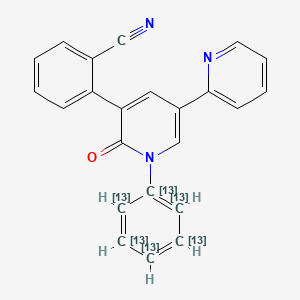
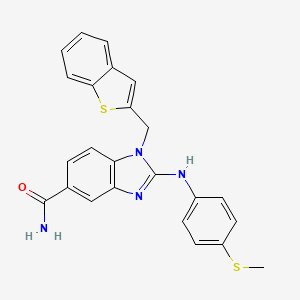
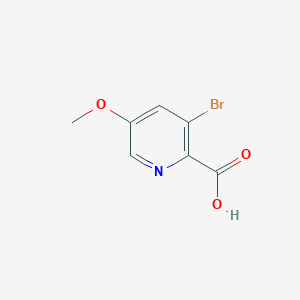
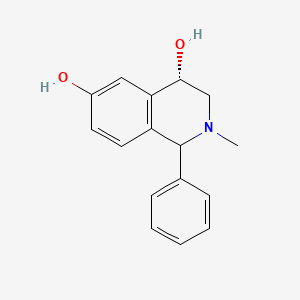
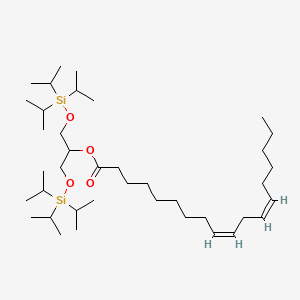
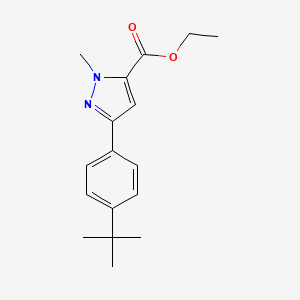
![2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B13860499.png)
![tert-Butyl 4-(6-ethylthieno[3,2-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B13860502.png)
![Ethyl 2-[(2,3,4-trichloro-6-nitrophenyl)methylamino]acetate](/img/structure/B13860506.png)
